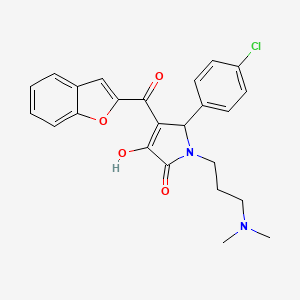

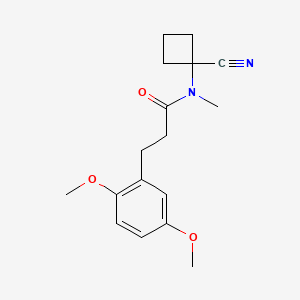

4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

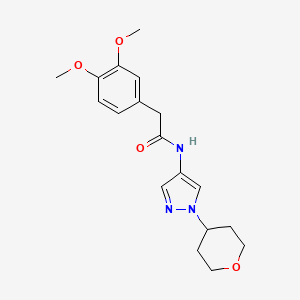

The compound "4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be a derivative of pyrrole, a five-membered aromatic heterocycle. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity due to the presence of benzofuran and chlorophenyl groups, as well as a dimethylamino propyl side chain.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Although the compound is not the same, the synthesis of such complex pyrrole derivatives typically involves multi-step reactions that may include coupling reactions, as well as the use of catalysts to improve yields and selectivity.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques such as NMR (nuclear magnetic resonance) and FT-IR (Fourier-transform infrared spectroscopy). Single-crystal X-ray diffraction can provide definitive structural information. Computational studies, such as density functional theory (DFT), can predict spectral and geometrical data, which often show high correlation with experimental data . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The compound's reactivity could be influenced by the benzofuran moiety, which is known to participate in various chemical transformations. The presence of a dimethylamino group could also lead to reactions typical of amines, such as alkylation or acylation. The specific reactivity patterns would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of aromatic systems and heteroatoms would affect its polarity, solubility, and potential to form hydrogen bonds. The compound's corrosion inhibition properties on steel surfaces suggest that it could have applications in material science, as indicated by the related pyrrole derivative's ability to block active sites on steel S300 . The electrostatic potential surfaces (EPS) and Hirshfeld surface analysis could provide insights into the intermolecular interactions and solid-state properties of the compound.

科学的研究の応用

Synthesis and Structural Characterization

A new penta-substituted pyrrole derivative was synthesized via a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite. The structural study of the compound was conducted using spectroscopic techniques like NMR and FT-IR, and confirmed by X-ray diffraction. Theoretical studies, including DFT, predicted the spectral and geometrical data with high accuracy, showing the potential of such compounds in corrosion inhibition and materials science due to their interaction with metal surfaces (Louroubi et al., 2019).

Generation of Structurally Diverse Libraries

The ketonic Mannich base derived from 2-acetylthiophene was used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This highlights the compound's versatility in organic synthesis, providing a pathway to dithiocarbamates, thioethers, and various cyclic compounds through reactions with different nucleophiles, showcasing its utility in the development of new pharmaceuticals and materials (Roman, 2013).

Crystal Engineering and Supramolecular Assemblies

Supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules were synthesized and characterized. This study demonstrates the compound's role in crystal engineering, where it contributes to the formation of host-guest systems and infinite molecular tapes, indicating its potential in designing new materials with specific properties (Arora & Pedireddi, 2003).

Synthesis of Novel Pyrrolones

An effective route to novel 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones is described. This work highlights the compound's relevance in synthesizing highly functionalized pyrrolones, indicating its significance in medicinal chemistry and drug development (Alizadeh et al., 2007).

Solvent Selection in Molecular Bulk Heterojunction Systems

The solubilities of materials in various solvents were measured to calculate Hansen solubility parameters, demonstrating the compound's application in optimizing solvent selection for bulk heterojunction systems in organic photovoltaics. This research underscores the importance of such compounds in renewable energy technologies (Walker et al., 2011).

特性

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O4/c1-26(2)12-5-13-27-21(15-8-10-17(25)11-9-15)20(23(29)24(27)30)22(28)19-14-16-6-3-4-7-18(16)31-19/h3-4,6-11,14,21,29H,5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYDEJHLMLRBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-1H-pyrrol-2(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)

![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)

![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)